Product packaging for Melengestro acetate(Cat. No.:CAS No. 425-51-4)

Melengestro acetate

Cat. No.: B143476
CAS No.: 425-51-4
M. Wt: 370.5 g/mol
InChI Key: URXWVWVPMJSAJD-KOORYGTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Megestrol acetate is a steroid ester. It derives from a megestrol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O4 B143476 Melengestro acetate CAS No. 425-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXWVWVPMJSAJD-KOORYGTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271332
Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-51-4
Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melengestro acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC77897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(8R,9S,10R,13S,14S,17R)-17-acetil-10,13-dimetil-3-osso-2,8,9,11,12,14,15,16-octaidro-1H-ciclopenta[a]fenantren-17-yl] acetato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 17.ALPHA.-ACETOXYPREGNA-4,6-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5989X229W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context of Melengestrol Acetate Research

The scientific journey of melengestrol (B123420) acetate (B1210297) began in the mid-20th century, with its roots in the broader exploration of synthetic steroids. Initial research was driven by the quest for orally active progestins with potential applications in animal husbandry.

Early development and research on MGA were significantly advanced by the work of The Upjohn Company. fao.org Patents filed in the early 1960s, such as the one by the British Drug Houses Ltd., laid the groundwork for its synthesis. google.com The chemical name for MGA is 17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione. fao.orgwikipedia.org

The 1960s and 1970s marked a period of intensive investigation into the practical applications of MGA. Foundational studies during this era focused on its efficacy as a feed additive for beef heifers. fao.orgnih.govunl.edu Research from this period consistently demonstrated MGA's ability to suppress estrus (heat) and improve feed efficiency and weight gain in feedlot heifers. cdnsciencepub.com These early studies, often involving tracer agents to understand the compound's fate in the animal, were crucial in establishing its primary use in the cattle industry. fao.org For instance, early tracer studies in heifers were conducted by Neff and Thornton in 1964. fao.org The analytical methods of the time, such as gas-liquid chromatography (GLC) with electron capture detection, were employed to quantify MGA residues in animal tissues. fao.org

Academic Significance and Research Trajectories of Melengestrol Acetate

The academic significance of melengestrol (B123420) acetate (B1210297) extends beyond its initial application as a growth promotant. It has served as a valuable tool in various research fields, leading to diverse investigative trajectories.

Research on Physiological and Reproductive Effects

A primary focus of academic research has been to elucidate the physiological mechanisms through which MGA exerts its effects. As a potent progestin, MGA's primary mode of action is through its interaction with the progesterone (B1679170) receptor. wikipedia.orgnih.gov Studies have shown that it has a greater affinity for the progesterone receptor than progesterone itself. nih.gov

Research has delved into its impact on the bovine estrous cycle, follicular development, and hormone concentrations. cdnsciencepub.com Investigations have compared the effects of MGA with other progestogens, such as the controlled internal drug-releasing (CIDR) device, to better understand their differential impacts on reproductive physiology. usda.gov For example, studies have explored how MGA treatment influences the timing of ovulation and the lifespan of the corpus luteum. usda.gov

Evolution of Research: From Efficacy to Molecular Mechanisms

The trajectory of MGA research has evolved from initial efficacy trials to more sophisticated investigations at the molecular level. Early studies established its effectiveness in improving feedlot performance, and later research sought to understand the underlying biochemical and endocrine changes.

More recent academic inquiry has focused on the metabolism of MGA. In vitro studies using liver microsomes from various species, including cattle and humans, have identified several metabolites. fao.org These studies have been crucial in understanding the biotransformation of the compound and the relative biological activity of its metabolites. fao.org For instance, research has identified that the primary metabolism of MGA in humans is carried out by the CYP3A4 isoenzyme. fao.org

Furthermore, the academic community has investigated the use of MGA in combination with other compounds, such as monensin (B1676710) and tylosin, to assess synergistic effects on animal health and performance. unl.edu There has also been research into its potential applications in other species, such as ewes, for estrus synchronization.

The following table summarizes findings from a study on the effects of different combinations of melengestrol acetate (MGA), Rumensin, and Tylan on the carcass traits of feedlot heifers.

Table 1: Effects of MGA, Rumensin, and Tylan on Heifer Carcass Traits

Trait RT RTM RTwd RTMwd SE
Dressing % 64.5a 64.6ab 64.8bc 64.9c 0.18
HCW, kg 337a 346c 339ab 341b 1.6

Source: Adapted from Sides et al. unl.edu RT = Rumensin + Tylan; RTM = Rumensin + Tylan + MGA; RTwd and RTMwd represent withdrawal periods. Means within a row with different superscripts differ.

Another area of academic investigation has been the dose-response relationship of MGA. The table below presents data from a study on the effects of varying doses of MGA on the average daily gain (ADG) of beef steers.

Table 2: Dose-Response of MGA on Steer Performance

MGA Dose (mg/steer/day) Number of Steers ADG ( kg/d )
0 899 1.81
0.1 900 1.85
0.2 899 1.80
0.4 900 1.83

Source: Adapted from a 2003 study on beef steers. nih.gov

Molecular Mechanisms and Receptor Interactions of Melengestrol Acetate

Molecular Mechanisms and Receptor Interactions of Melengestrol Acetate

Melengestrol acetate (MGA) is a synthetic progestin that exerts its biological effects primarily through interaction with the progesterone receptor (

Metabolism and Pharmacokinetics of Melengestrol Acetate

Characterization of Melengestrol (B123420) Acetate (B1210297) Metabolite Profiles

The characterization of MGA's metabolic profile has been challenging due to the low concentrations of metabolites found in the tissues and excreta of cattle administered with standard doses. fao.org Consequently, much of the detailed structural elucidation has been accomplished through in vitro studies using bovine liver preparations. fao.org

Identification of Phase I Oxidative Metabolites of Melengestrol Acetate

Phase I metabolism of Melengestrol Acetate primarily involves oxidative reactions, which introduce or expose functional groups on the parent molecule. In vitro studies utilizing bovine liver microsomes have been instrumental in identifying these metabolites. fao.org The primary oxidative pathways involve hydroxylation at various positions on the steroid nucleus.

Research has successfully identified several monohydroxy and dihydroxy metabolites of MGA. fao.org In bovine liver microsomes, four principal Phase I metabolites have been characterized. These metabolites, in order of decreasing abundance, are:

2β-hydroxy-MGA (Metabolite E)

6-hydroxymethyl-MGA (Metabolite C)

15β-hydroxy-MGA (Metabolite D)

2β,15β-dihydroxy-MGA (Metabolite B) fao.org

The following table details the metabolites generated in bovine liver microsomes.

Metabolite NameAbbreviationTypeRelative Abundance
2β-hydroxy-MGAMetabolite EMonohydroxyMost Abundant
6-hydroxymethyl-MGAMetabolite CMonohydroxySecond Most Abundant
15β-hydroxy-MGAMetabolite DMonohydroxyThird Most Abundant
2β,15β-dihydroxy-MGAMetabolite BDihydroxyLeast Abundant

Data sourced from in vitro studies with bovine liver microsomes. fao.org

Elucidation of Phase II Conjugative Metabolites of Melengestrol Acetate

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, a process that significantly increases water solubility and facilitates excretion. Common Phase II reactions for steroids include glucuronidation and sulfation. fao.orgcdnsciencepub.com

However, specific Phase II conjugative metabolites of MGA in cattle have proven difficult to characterize. In studies using in vitro systems with bovine liver slices and liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (many Phase II) enzymes, no conjugation products of MGA were detected. fao.org This suggests that under these experimental conditions, conjugation is not a major metabolic pathway or the resulting conjugates are present at levels below the limit of detection.

While direct evidence for MGA conjugates in cattle is scarce, the general principles of steroid metabolism suggest that the hydroxylated Phase I metabolites would be potential substrates for conjugation with glucuronic acid or sulfate. This would represent the final step in the detoxification and clearance pathway before excretion.

Comparative Metabolic Studies of Melengestrol Acetate Across Species

Metabolic pathways for MGA show notable variations across different species. While cattle, rabbits, and humans all metabolize MGA extensively, the specific metabolites identified differ.

In cattle , as established through in vitro liver microsome studies, the primary metabolites are 2β-hydroxy-MGA, 6-hydroxymethyl-MGA, 15β-hydroxy-MGA, and 2β,15β-dihydroxy-MGA. fao.org None of the MGA metabolites formed in cattle have been definitively identified in vivo due to very low concentrations. unl.edu

In rabbits , two metabolites have been identified in the urine: 2α-hydroxy-MGA and 6-hydroxymethyl-MGA. fao.orgnih.gov

In humans , MGA is metabolized into at least thirteen different metabolites detectable in urine. fao.orgnih.gov However, of these, only 2α-hydroxy-MGA has been structurally identified. fao.orgnih.gov

This highlights a key difference: while 6-hydroxymethyl-MGA is found in rabbits and cattle (in vitro), it has not been identified in humans. Conversely, 2α-hydroxy-MGA is a common metabolite in both humans and rabbits but has not been reported as a major metabolite in cattle. fao.orgfao.orgnih.gov

Tissue Distribution and Melengestrol Acetate Residue Depletion Kinetics

Following administration, MGA and its metabolites distribute throughout the tissues of the animal. The highest concentration of total residues is typically found in the liver, which is the primary site of metabolism. fao.org However, the highest percentage of the residue that is still the parent MGA compound is found in fat, owing to the lipophilic (fat-soluble) nature of the steroid. unl.edufao.org

Studies using radiolabeled MGA in heifers at a steady state have provided detailed information on residue distribution. The concentrations in muscle are often low and variable, sometimes falling below the limit of quantification. fao.org Residue levels in perirenal, omental, and visceral fat are generally similar. fao.org

The following table summarizes the distribution of total residues and the percentage of parent MGA in various tissues of heifers.

TissueTotal Residue (µg/kg)% of Residue as Parent MGA
Perirenal Fat7.5 - 8.075% - 94%
Liver8.2 - 15.028% - 37%
Muscle0.5 - 1.031% - 72%
Kidney1.2 - 1.824% - 34%

Data represents findings from studies in heifers at steady state following administration of radiolabeled MGA. fao.org

The depletion of MGA residues from edible tissues begins after administration ceases. The rate of depletion is fastest from tissues with high metabolic activity and blood flow, like the liver and kidney, and slowest from fat, where the compound is stored. Studies have shown that after a withdrawal period, MGA residues in muscle, liver, and kidney can become non-quantifiable, while residues may persist for longer in fat. fao.org For instance, in one study, heifers fed 0.5 mg of MGA daily for 126 days had no quantifiable residues (limit of quantification of 25 µg/kg) in muscle, liver, kidney, or fat after a two-day withdrawal period. fao.org

Factors Influencing Melengestrol Acetate Metabolism in vivo

Several factors can influence the metabolism and residue kinetics of MGA in living animals. These factors can alter the rate of absorption, metabolism, and excretion, thereby affecting the concentration of residues in tissues.

Diet Composition: The type of diet fed to heifers has been shown to affect MGA residue levels. In one study, heifers on a high-concentrate diet had a higher incidence of detectable MGA residues in fat biopsies compared to heifers fed a high-roughage diet. fao.org This suggests that the energy density and composition of the feed can influence the pharmacokinetics of MGA, potentially by altering liver metabolism or fat deposition rates.

Dose of Administration: As with most pharmaceuticals, the administered dose directly influences the resulting plasma and tissue concentrations. Studies have demonstrated a dose-dependent relationship, where higher daily doses of MGA lead to higher plasma concentrations and subsequently higher levels of tissue residues. nih.gov

Physiological Status: The physiological state of the animal, such as pregnancy, can also impact MGA residues. A study observed that pregnant heifers on a high-concentrate diet were more likely to have fat residues above the limit of quantification compared to their non-pregnant counterparts on the same diet. fao.org This could be related to hormonal changes and alterations in fat metabolism and deposition during pregnancy.

Pharmacological and Physiological Research on Melengestrol Acetate

Endocrine System Regulation Studies by Melengestrol (B123420) Acetate (B1210297)

Melengestrol acetate exerts its effects primarily through the modulation of the endocrine system, which governs reproduction and other physiological processes. As a progestin, it mimics the action of the natural hormone progesterone (B1679170).

The reproductive cycle is controlled by the hypothalamic-pituitary-ovarian (HPO) axis. Research demonstrates that MGA interacts directly with this axis to control reproductive functions. The administration of MGA, acting like progesterone, creates a negative feedback loop on the hypothalamus, which inhibits the secretion of gonadotropin-releasing hormone (GnRH). nih.gov This reduction in GnRH subsequently suppresses the pituitary gland's release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov

Studies have specifically shown that MGA prevents ovulation in cattle by directly inhibiting the preovulatory surge of LH. researchgate.net While MGA mimics the function of endogenous progesterone, research indicates it does not regulate the secretion of LH and 17β-estradiol in the exact same manner as the progesterone produced by the corpus luteum during the mid-luteal phase of the estrous cycle. nih.govunl.edu Even at doses higher than those typically used for estrus synchronization, MGA did not produce an identical regulatory effect on LH and estradiol (B170435) secretion as natural progesterone. unl.edu

The ability of MGA to suppress estrus and prevent ovulation forms the basis of its use in estrus synchronization protocols. beefrepro.orgiowabeefcenter.org When administered daily, MGA maintains high circulating levels of a progestin, which effectively blocks the expression of estrus (heat) and prevents the LH surge necessary for ovulation. researchgate.netbeefrepro.org This period of artificial luteal phase allows the follicular waves to continue, but the dominant follicles that develop will not ovulate and instead undergo atresia.

Upon withdrawal of MGA from the feed, the negative feedback on the HPO axis is removed. missouri.edu This leads to a rapid increase in GnRH, followed by a surge in FSH and LH, which stimulates the coordinated development of a new follicular wave, leading to estrus and ovulation in a predictable, synchronized timeframe across a group of treated animals. missouri.edu This method is effective for synchronizing estrus in cycling females and can also help induce cyclicity in heifers that have not yet reached puberty or in cows that are anestrous post-calving. iowabeefcenter.orgmissouri.edu

Reproductive Physiology Investigations Involving Melengestrol Acetate

Research into MGA's effects on reproductive physiology has focused on its direct impact on ovarian function and subsequent fertility following treatment.

Melengestrol acetate is a potent inhibitor of ovulation. beefrepro.orgnih.gov The primary mechanism for this inhibition is the prevention of the preovulatory LH surge. researchgate.net Despite the block on ovulation, the underlying process of follicular dynamics—the recruitment, growth, and regression of ovarian follicles—continues. A study conducted in ewes treated with MGA found that while ovulation was completely suppressed, the treatment did not interfere with follicular dynamics. researchgate.net The ewes continued to exhibit normal development of dominant follicles and the emergence of follicular waves, with dominant follicles reaching a diameter of 5.5 ± 0.8 to 6.6 ± 0.5 mm before undergoing atresia. researchgate.net This allows for a pool of follicles to be ready for maturation once the MGA treatment is withdrawn.

While MGA is effective for synchronizing estrus, fertility at the first estrus immediately following MGA withdrawal can be compromised. nih.govnih.gov This initial heat is sometimes described as subfertile. missouri.edunih.gov Research has shown that longer feeding periods of MGA were associated with this period of low fertility at the first synchronized estrus. nih.gov

However, fertility is typically restored by the second estrus post-treatment, with conception rates returning to normal levels. nih.govnih.gov A study in cyclic ewes demonstrated that delaying insemination until the second estrus after MGA treatment improved fertility outcomes without losing the benefits of synchronization. nih.gov In that study, 79.5% of MGA-treated ewes showed estrus within the first 6 days post-treatment, compared to only 33.5% of non-treated ewes. nih.gov Furthermore, research in Rambouillet ewes outside the natural breeding season found that MGA treatment increased the percentage of ewes that mated and conceived early in the breeding period compared to controls. nih.gov Studies have also explored extending the duration of MGA feeding, with one report indicating that extending the treatment from 14 to 18 days did not result in significant differences in pregnancy rates, suggesting some flexibility in management protocols. unl.edu

Table 1: Estrus Synchronization in Ewes with Melengestrol Acetate (MGA) Data sourced from a study on cyclic ewes to demonstrate the efficacy of MGA in synchronizing estrus. nih.gov

GroupTreatmentPercentage Showing Estrus (First 6 Days Post-Treatment)Percentage Showing Estrus (72-Hour Synchronized Period)
A MGA79.5%74.0%
B No Treatment (Control)33.5%Not Reported

Growth and Feed Efficiency Modulation Research in Ruminant Models Treated with Melengestrol Acetate

Beyond its reproductive applications, MGA is licensed and widely used as a feed additive to improve growth and feed efficiency in heifers being fed for slaughter. wikipedia.orgelanco.com The mechanism is twofold: behavioral modification and hormonal influence.

By suppressing estrus, MGA prevents the associated restlessness, reduced feed intake, and general disturbance that can negatively impact performance in a feedlot setting. oup.com This leads to more consistent feed consumption and growth. One study involving crossbred beef heifers fed MGA for 140 days reported a significant 21% increase in growth rate and an 11% improvement in feed efficiency compared to non-treated control animals. oup.com

Furthermore, it is hypothesized that MGA promotes growth by allowing for the continuous influence of endogenous estrogens, which have a protein anabolic effect. oup.com This theory is supported by research showing that MGA treatment in spayed heifers (which lack ovaries and therefore endogenous estrogen) had no significant effect on growth or feed efficiency. oup.com This suggests that the growth-promoting effect of MGA is at least partially dependent on the presence of functioning ovaries.

Table 2: Effect of Melengestrol Acetate (MGA) on Heifer Performance Over 140 Days Data from a study comparing performance of heifers fed MGA versus a control group. oup.com

ParameterMGA-Treated GroupControl GroupPercentage Improvement
Average Daily Gain 1.03 kg0.85 kg21%
Feed Conversion (kg feed/kg gain) 10.311.511%
Final Carcass Weight 243.5 kg228.4 kg6.6%

Anabolic Effects and Growth Promotion Research of Melengestrol Acetate

Melengestrol acetate (MGA) is a synthetic progestin recognized for its anabolic effects and use as a growth promotant in feedlot heifers. fao.orgfao.orgwikipedia.org Its primary mode of action involves the suppression of estrus, which prevents the restlessness and reduced appetite associated with the heat cycle, thereby indirectly improving weight gain. cdnsciencepub.comscholaris.ca However, research also suggests that MGA may have direct effects on tissue growth and development. newprairiepress.org

Studies have consistently demonstrated the efficacy of MGA in promoting growth. In feedlot heifers, MGA supplementation has been shown to increase the rate of weight gain and final body weight. scholaris.caunl.edu For instance, a study on crossbred beef-breed heifers found that those receiving MGA gained weight 21% faster than the control group over a 140-day period. scispace.com Another comprehensive four-year study reported that heifers treated with MGA had greater average daily gain (ADG), total body weight gain, and final body weight compared to control heifers. cdnsciencepub.com Similarly, research involving approximately 4,000 yearling heifers showed that continuous feeding of MGA resulted in greater final body weight and ADG. unl.edu

At the cellular level, the mechanisms behind MGA's anabolic effects are complex. Research has explored its influence on muscle cell proliferation and growth factors. In vitro experiments on bovine muscle satellite cells indicated that MGA, at certain concentrations, increased the abundance of Insulin-like Growth Factor-I (IGF-I) mRNA. oup.comnih.gov IGF-I is a potent stimulator of satellite cell proliferation and differentiation, which are crucial for postnatal skeletal muscle growth. oup.com However, the same research also observed that MGA could cause a dose-dependent decrease in DNA synthesis in these cells, suggesting that progestins might reduce satellite cell proliferation, which could ultimately affect carcass composition by potentially leading to an increase in fat thickness and a reduction in ribeye area. oup.comnih.gov

Table 1: Effects of Melengestrol Acetate on Growth Performance in Heifers

Study Finding Animal Type Key Results Reference
Increased Growth Rate Crossbred beef-breed heifers 21% faster weight gain compared to controls over 140 days. scispace.com
Improved ADG and Final BW Yearling heifers (n ≈ 4,000) Greater final body weight and average daily gain (ADG) with continuous MGA feeding. unl.edu
Enhanced Carcass Weight Finishing heifers (4-year study) Increased hot carcass weight, final body weight, and ADG compared to controls. cdnsciencepub.com
Increased Fat Deposition Yearling heifers (n=60) Greater deposition of intramuscular fat, leading to higher USDA quality grades (Prime and Choice). No significant effect on ADG or feed efficiency in individually fed heifers. newprairiepress.orgk-state.edu
Cellular Effects Bovine muscle satellite cells (in vitro) Increased Insulin-like Growth Factor-I (IGF-I) mRNA abundance at 10 nM concentration. oup.comnih.gov

Nutrient Utilization and Feed Conversion Efficiency Studies of Melengestrol Acetate

Melengestrol acetate is widely used in the beef industry to improve feed conversion efficiency in feedlot heifers. fao.orgfao.orgfao.org The improvement in feed efficiency is largely attributed to the suppression of estrous behavior, which minimizes energy expenditure and disruptions in feed intake, allowing for more consistent nutrient utilization for growth. cdnsciencepub.comscholaris.ca

Multiple studies have documented significant improvements in feed efficiency, often measured as gain-to-feed ratio (G:F) or feed-to-gain ratio (F:G). An early study reported that heifers treated with MGA made 11% more efficient use of their feed compared to untreated controls. scispace.com A more recent, large-scale four-year study confirmed these findings, showing that MGA-supplemented heifers had a better G:F ratio during both the finishing phase and the entire feeding period compared to control groups, without a significant increase in dry matter intake (DMI). cdnsciencepub.com This indicates that the animals were able to convert the same amount of feed into more body mass.

However, the effect of MGA on feed efficiency and intake can be variable. Some research has shown no significant differences in DMI, ADG, or G:F between MGA-treated and control heifers. researchgate.netunl.edu One study involving individually penned heifers found no significant impact on feed intakes, daily gains, or feed efficiencies, suggesting that by eliminating social interactions like bulling, some of the potential benefits of MGA on performance were reduced. newprairiepress.orgk-state.edu In contrast, another study observed that heifers fed MGA had greater DMI and ADG, but the G:F ratio did not differ significantly among the experimental groups. unl.edu

Research into the physiological mechanisms of MGA suggests it influences nutrient partitioning. The compound appears to promote the deposition of fat. newprairiepress.org Studies have noted increased fat thickness, a higher incidence of USDA yield grade 3 and 4 carcasses, and greater kidney, pelvic, and heart fat in MGA-supplemented heifers. newprairiepress.org This shift towards fat accretion is an important aspect of its effect on nutrient utilization. Furthermore, MGA's impact on endogenous hormones, such as increasing estrogen concentrations by allowing immature ovarian follicles to grow, is believed to contribute to its anabolic mode of action and subsequent effects on nutrient use. cdnsciencepub.compsu.edu

Table 2: Effects of Melengestrol Acetate on Feed Efficiency in Heifers

Study Finding Animal Type Key Results Reference
Improved Feed Efficiency Crossbred beef-breed heifers 11% more efficient use of feed compared to controls. scispace.com
Increased Gain-to-Feed Ratio Finishing heifers (4-year study) Improved G:F ratio (+8.1% in finishing phase) with no effect on Dry Matter Intake (DMI). cdnsciencepub.com
No Significant Difference in Efficiency Commercial beef heifers (n=1,418) Dry matter intake, ADG, and G:F were not different between MGA treatment groups. researchgate.netunl.edu
No Significant Effect on Efficiency Individually fed yearling heifers Feed intakes, daily gains, and feed efficiencies were not significantly affected. newprairiepress.orgk-state.edu
Increased Intake, No Change in Efficiency Yearling heifers (n ≈ 4,000) Greater DMI and ADG, but G:F did not differ significantly from controls. unl.edu

Table 3: Mentioned Chemical Compounds

Compound Name
17β-estradiol
Dihydrotestosterone
Estradiol
Estrogen
Ethinyl estradiol
Hydrocortisone
Insulin-like Growth Factor I (IGF-I)
Medroxyprogesterone acetate
Melengestrol
Melengestrol acetate (MGA)
Monensin (B1676710)
Myogenin
Norgestomet
Progesterone
Ractopamine hydrochloride
R5020
RU486 (Mifepristone)
Testosterone
Trenbolone acetate (TBA)
Tylosin

Toxicological Evaluations of Melengestrol Acetate

Acute and Subchronic Toxicity Assessments of Melengestrol (B123420) Acetate (B1210297)

Acute and subchronic toxicity studies on melengestrol acetate have been conducted across various animal species to determine its short-term effects. The Food Safety Commission of Japan (FSCJ) has reviewed data from acute toxicity studies in mice, rats, and rabbits, as well as subacute (subchronic) toxicity studies in mice, rats, rabbits, and dogs. nih.govfsc.go.jp

In an acute toxicity test on freshwater mussel glochidia (Lampsilis siliquoidea), MGA was found to be toxic at a concentration of 4 mg/L in aqueous tests. nih.gov Subchronic toxicity studies in mammals have identified several effects. Key findings from a subchronic study in cynomolgus monkeys revealed a Lowest-Observed-Adverse-Effect Level (LOAEL) of 5 µg/kg of body weight per day when administered over three menstrual cycles. nih.govnih.gov This was based on minimal changes to the menstrual cycle. nih.gov In another study involving rhesus monkeys, a No-Observed-Adverse-Effect Level (NOAEL) of 1.5 µg/kg of body weight per day was established after oral administration over one menstrual cycle. nih.govnih.gov

The major adverse effects observed in subchronic studies include mammary gland and endometrial hyperplasia. nih.gov

Table 1: Key Findings from Subchronic Toxicity Studies of Melengestrol Acetate

Species Duration Key Finding Value
Cynomolgus Monkey 3 menstrual cycles LOAEL 5 µg/kg bw/day

This table summarizes the key no-observed-adverse-effect level (NOAEL) and lowest-observed-adverse-effect level (LOAEL) from primate studies. Data derived from FSCJ assessments. nih.govnih.gov

Chronic Toxicity and Carcinogenicity Investigations of Melengestrol Acetate

Long-term studies have been essential in understanding the chronic effects and carcinogenic potential of MGA. Chronic toxicity and carcinogenicity studies have been performed in mice and dogs. nih.govfsc.go.jp

Residue Toxicology and Risk Assessment of Melengestrol Acetate in Biological Systems

The distribution of MGA residues varies significantly among different tissues. The highest concentration of total residues is typically found in the liver, while the highest percentage of the unchanged parent compound, melengestrol acetate, is found in fat. fao.org The concentrations in perirenal, visceral, and omental fat are similar. fao.org In contrast, residue levels in muscle are often at or below the limit of detection. fao.org

One study detailed the total residue and the percentage of parent MGA in various tissues of heifers at a steady state. For instance, in perirenal fat, total residues were measured between 7.5 to 8.0 µg/kg, with the parent MGA accounting for 75% to 94% of that total. fao.org In the liver, total residues were higher (8.2 to 15 µg/kg), but the parent compound represented a smaller fraction (28% to 37%). fao.org

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established Maximum Residue Limits (MRLs) for MGA in bovine tissues to ensure consumer safety. fao.org

Table 2: JECFA Recommended Maximum Residue Limits (MRLs) for Melengestrol Acetate in Cattle Tissues

Tissue MRL (µg/kg)
Fat 18
Liver 10
Kidney 2

This table presents the MRLs for MGA as recommended by JECFA. fao.org

Analytical methods such as gas-liquid chromatography with electron capture detection (GLC-ECD) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been validated for quantifying MGA residues in these tissues. fao.orgfao.org

Table 3: Chemical Compounds Mentioned

Compound Name
Melengestrol acetate (MGA)
Prolactin
Acetone
Acetonitrile
Benzene
Hexane
Iso-octane

Advanced Analytical Methodologies for Melengestrol Acetate Research

Mass Spectrometry-Based Approaches for Melengestrol (B123420) Acetate (B1210297) Analysis

Mass spectrometry (MS) has become an indispensable tool for the analysis of MGA due to its high sensitivity and selectivity. When coupled with chromatographic separation, it provides robust methods for both quantification and structural elucidation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level detection and confirmation of MGA in complex biological matrices. mhlw.go.jpnih.govnih.govelsevierpure.com This method involves the separation of MGA from other components in a sample via liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. The specificity of LC-MS/MS lies in its ability to monitor specific precursor-to-product ion transitions for MGA, which significantly reduces matrix interference and enhances detection sensitivity.

A common approach for MGA analysis in livestock products involves extraction with an acidified organic solvent like acetonitrile, followed by a clean-up step using a solid-phase extraction (SPE) cartridge, such as octadecylsilanized silica gel. nih.gov The separation is typically achieved on a C18 column with a mobile phase gradient of formic acid and acetonitrile. nih.gov For detection, tandem mass spectrometry with positive ion electrospray ionization (ESI) is frequently used. nih.gov In one validated method, the limit of quantification for MGA in livestock products was found to be 0.0005 mg/kg. nih.gov

The selection of specific precursor and product ions is critical for the accurate identification and quantification of MGA. For instance, in an LC-MS analysis using electrospray ionization, the monitored ions for MGA might be m/z 397, 438, and 337. fao.org For quantification, the transition of m/z 397 to a specific product ion is often used, while other transitions serve as qualifiers to confirm the identity of the compound. fao.org The use of a deuterated internal standard, such as d3-MGA, is also a common practice to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. fao.org

The following table summarizes typical parameters for LC-MS/MS analysis of MGA:

ParameterTypical Value/Condition
Chromatography Column C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water; B: Methanol or Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (MGA) m/z 397
Product Ions (MGA) m/z 337, 279
Internal Standard Deuterated MGA (d3-MGA)

High-resolution mass spectrometry (HR-MS), such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Quadrupole Time-of-Flight (Q-ToF-MS), offers significant advantages for the identification of MGA metabolites. nih.govmdpi.com HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds, a crucial step in metabolite identification. nih.gov

In vitro studies using bovine liver microsomes have been instrumental in characterizing the metabolic profile of MGA. fao.org The metabolites are generated, separated by HPLC, and then analyzed by HR-MS to determine their structures. fao.org This approach has led to the identification of several MGA metabolites, including monohydroxylated and dihydroxylated forms. The most abundant metabolites identified were 2β-hydroxy-MGA, 6-hydroxymethyl-MGA, and 15β-hydroxy-MGA. fao.org The use of HR-MS in these studies provides confidence in the structural assignments of the metabolites.

Chromatographic Separation Techniques for Melengestrol Acetate

Chromatographic techniques are fundamental to the analysis of MGA, providing the necessary separation from interfering substances present in the sample matrix.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of MGA. nih.govmanipal.edu Method development for HPLC analysis of MGA typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired sensitivity and resolution. A common stationary phase is a C18 column, which separates compounds based on their hydrophobicity. manipal.edu

For the analysis of MGA residues on pharmaceutical manufacturing equipment, an HPLC method was developed using a Primesil C18 column with an isocratic mobile phase of acetonitrile and water (65:35). manipal.edu Detection was performed using a photodiode array (PDA) detector at a wavelength of 280 nm. manipal.edu This method was found to be linear over a concentration range of 0.03-15 µg/ml with a recovery of over 90%. manipal.edu

In the analysis of animal feed supplements, an HPLC method was described for the quantitative determination of MGA at concentrations ranging from 0.000027% to 0.000220%. nih.gov This method involved a Soxhlet extraction with hexane, followed by liquid-liquid partitioning and column chromatography for cleanup before HPLC analysis. nih.gov

The following table outlines typical HPLC conditions for MGA analysis:

ParameterCondition 1 (Residue Analysis)Condition 2 (Feed Analysis)
Stationary Phase Primesil C18, 150mm x 4.6 mm, 5µmNot specified
Mobile Phase Acetonitrile:Water (65:35)Not specified
Detection PDA at 280 nmNot specified
Linear Range 0.03-15 µg/mlNot specified
Recovery >90%94.8% (standard), 97.8% (fortified feed)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of MGA residues, especially in fatty tissues. nih.gov For GC analysis, MGA often requires derivatization to increase its volatility and thermal stability. fao.org

A GC-MS method for the quantification of MGA in perirenal fat has been described. fao.org This method involves extraction, cleanup on octadecyl solid-phase extraction cartridges, and derivatization with heptafluorobutyric acid anhydride (HFBA). fao.org The monitored ions after electron ionization were m/z 489, 533, and 592 for the MGA derivative. fao.org Another GC-MS method for a wide range of anabolic steroids, including MGA, in liver and muscle involved derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethyliodosilane (TMIS), and dithiothreitol (DTT). fao.org

A GC method with an electron capture detector (ECD) has also been used for the analysis of MGA in bovine fatty tissue. This method involves extraction with hexane, partitioning into acetonitrile, and cleanup on a Florisil column. The sample is then injected onto a capillary column for separation and detection.

Immunoassays for Trace Level Detection of Melengestrol Acetate

Immunoassays offer a sensitive and high-throughput screening method for the detection of MGA residues. nih.gov These assays are based on the specific binding of an antibody to MGA. A competitive enzyme immunoassay (EIA) has been developed for the determination of MGA in bovine adipose and muscle tissues. nih.gov

In this EIA, samples are extracted with petroleum ether and purified using octadecyl-silica cartridges. nih.gov The assay has a detection limit of 0.4 ng/g for fat and 0.05 ng/g for muscle tissue. nih.gov The mean recovery rates for fortified samples were 75%, with intra-assay and inter-assay variations of 7% and 13%, respectively. nih.gov The effectiveness of this screening method was demonstrated by comparing its results with those obtained by GC-MS and LC-MS on naturally incurred positive samples. nih.gov

The following table summarizes the performance of the described EIA for MGA:

ParameterAdipose TissueMuscle Tissue
Detection Limit 0.4 ng/g0.05 ng/g
Determination Limit 2 ng/g0.1 ng/g
Mean Recovery 75%75%
Intra-assay Variation 7%7%
Inter-assay Variation 13%13%

Validation and Greenness Assessment of Melengestrol Acetate Analytical Methods

The reliability of any analytical method hinges on a thorough validation process to ensure it is fit for its intended purpose. Furthermore, the environmental impact of these methods is increasingly under scrutiny, leading to the development of "green" analytical chemistry principles.

Method Validation

Method validation is a systematic process that confirms an analytical procedure's suitability for its specific application. Key performance characteristics are evaluated to demonstrate that the method is reliable, reproducible, and accurate for the analysis of melengestrol acetate in various matrices, primarily in bovine tissues such as fat, liver, and muscle.

Several analytical techniques are employed for the determination of MGA, including High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of these methods involves the assessment of several key parameters:

Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established by analyzing a series of standards of known concentrations.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of MGA is added to a blank sample (spiked sample) and then analyzed. The percentage of the added MGA that is detected by the method indicates its accuracy.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time.

Reproducibility: The precision obtained under different operating conditions (e.g., different analysts, different equipment, different days).

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

The following table summarizes the validation parameters for different analytical methods used for the determination of melengestrol acetate in bovine tissues, as reported in various research and regulatory documents.

Analytical MethodMatrixLinearity (Range)Accuracy (% Recovery)Precision (% RSD)LOD (µg/kg)LOQ (µg/kg)Reference
HPLC-MSBovine FatNot Specified94.714.2 (CV)0.421.0 fao.org
HPLC-MSBovine LiverNot Specified10116 (CV)0.380.89 fao.org
LC-MS/MSLivestock ProductsNot Specified82-1000.5-5.6 (Repeatability)Not Specified0.0005 mg/kg (0.5 µg/kg) nih.gov
GC-MSBovine FatNot Specified~115 (at 10-30 µg/kg)Not SpecifiedNot Specified10 fao.org
LC-MS/MSAnimal Kidney Fat1-10 µg/kg98-100<5 (Within-laboratory reproducibility)Not SpecifiedCCα: 0.40, CCβ: 0.68 researchgate.net

Note: CV refers to Coefficient of Variation. CCα (Decision Limit) and CCβ (Detection Capability) are statistical concepts used in the validation of confirmatory methods for residue analysis.

Greenness Assessment of Analytical Methods

The principles of green analytical chemistry aim to make analytical methods more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing waste generation, and lowering energy consumption. The greenness of an analytical method for melengestrol acetate can be assessed using various metrics. Two prominent tools for this purpose are the Green Analytical Procedure Index (GAPI) and the AGREE: Analytical GREEnness metric.

Green Analytical Procedure Index (GAPI)

GAPI is a qualitative tool that evaluates the greenness of an entire analytical procedure, from sample collection to final determination. It uses a pictogram of five pentagrams, each representing a different stage of the analytical process: sample collection, sample preparation, instrumentation, and reagents and solvents. Each section of the pentagrams is colored green, yellow, or red to indicate a low, medium, or high environmental impact, respectively.

AGREE: Analytical GREEnness Metric

AGREE is a software-based tool that provides a quantitative assessment of the greenness of an analytical method. It evaluates the method based on the 12 principles of green analytical chemistry. The software produces a final score between 0 and 1, presented in a colored circular diagram, where a score closer to 1 indicates a greener method. The tool allows for a more objective comparison of the environmental performance of different analytical methods.

Application to Melengestrol Acetate Analysis

Conventional methods for MGA analysis often involve significant use of organic solvents for extraction and cleanup, such as hexane, acetonitrile, and methanol. usda.govusda.gov These solvents are often toxic and contribute to the generation of hazardous waste.

A greener alternative for the extraction of MGA from bovine fat tissue is the use of Supercritical Fluid Extraction (SFE) with carbon dioxide. springernature.com SFE is an environmentally friendly technique that uses a supercritical fluid, most commonly CO₂, as the extraction solvent. CO₂ is non-toxic, non-flammable, and readily available. This method significantly reduces the consumption of organic solvents.

The following table provides a comparative greenness assessment of a conventional solvent extraction method versus an SFE-based method for MGA analysis, based on the principles of GAPI and AGREE.

Greenness AspectConventional Solvent Extraction (e.g., LLE with Hexane/Acetonitrile)Supercritical Fluid Extraction (SFE)
Solvent Consumption High (e.g., hexane, acetonitrile, methanol)Low (primarily CO₂, small amount of organic modifier may be used)
Toxicity of Solvents High (Hexane is a neurotoxin, Acetonitrile is toxic)Low (CO₂ is non-toxic)
Waste Generation High volume of hazardous organic wasteLow volume of waste, CO₂ can be recycled
Energy Consumption Moderate (e.g., for solvent evaporation)Moderate to High (for achieving supercritical conditions)
Sample Throughput Can be time-consuming due to multiple stepsCan be faster and automated
Overall GAPI/AGREE Score (Hypothetical) Lower (less green)Higher (greener)

Color Key: Green - Low Environmental Impact; Yellow - Medium Environmental Impact; Red - High Environmental Impact.

Q & A

Q. What are the standardized protocols for synthesizing and characterizing Melengestro acetate in academic research?

this compound synthesis requires precise control of reaction conditions (e.g., temperature, catalysts) to achieve high purity (>98% by HPLC) . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and melting point determination (noting potential discrepancies between batches or analytical methods) . Researchers must document all steps in detail, including solvent choices and purification methods, to ensure reproducibility .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for detecting low concentrations in complex samples like plasma or tissue homogenates . Method validation should include calibration curves, recovery rates, and matrix effect assessments. Researchers must also consider storage conditions (0–6°C) to prevent degradation during analysis .

Q. How should researchers design in vitro studies to assess this compound’s receptor-binding affinity?

Use competitive binding assays with radiolabeled ligands (e.g., progesterone receptors) to determine dissociation constants (Kd). Include positive controls (e.g., progesterone) and validate results with orthogonal methods like surface plasmon resonance (SPR) . Experimental replicates and statistical power analysis are critical to minimize variability .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties of this compound be resolved?

Discrepancies in melting points (e.g., 202–204°C vs. 224–226°C) may arise from polymorphic forms or impurities. Researchers should perform differential scanning calorimetry (DSC) to identify polymorphs and use X-ray crystallography for structural confirmation. Purity must be re-evaluated using advanced chromatographic methods (e.g., ultra-HPLC) .

Q. What interdisciplinary approaches are needed to elucidate this compound’s mechanism of action in non-target species?

Combine transcriptomic profiling (RNA sequencing) to identify affected pathways with proteomic analysis to detect post-translational modifications. Computational modeling (molecular docking) can predict interactions with off-target receptors, which should be validated via CRISPR-based gene knockout studies .

Q. How should researchers address conflicting data on this compound’s metabolic stability across species?

Conduct comparative in vitro metabolism assays using liver microsomes from multiple species (e.g., bovine, murine). Employ stable isotope labeling to track metabolite formation and correlate findings with in vivo pharmacokinetic studies. Statistical meta-analysis of existing literature can identify species-specific metabolic trends .

Q. What strategies optimize experimental design for long-term toxicity studies of this compound?

Use staggered dosing regimens and include recovery phases to assess reversibility of effects. Histopathological analysis should be paired with biomarker profiling (e.g., oxidative stress markers). Power calculations must account for inter-individual variability, and control groups should account for vehicle effects .

Methodological & Data Analysis Questions

Q. How can researchers validate the specificity of immunoassays for this compound in environmental samples?

Perform cross-reactivity tests with structurally similar compounds (e.g., other progestins) and confirm results using LC-MS/MS. Matrix-matched calibration standards and blank samples are essential to identify interference .

Q. What computational tools are effective for predicting this compound’s environmental persistence?

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate predictions with soil microcosm experiments under controlled conditions (pH, temperature). Data should be integrated into probabilistic risk assessment frameworks .

Q. How to reconcile in vitro and in vivo potency discrepancies for this compound?

Apply physiologically based pharmacokinetic (PBPK) modeling to account for absorption/distribution differences. Validate with tissue-specific exposure data and adjust in vitro assays to mimic in vivo conditions (e.g., protein binding effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melengestro acetate
Reactant of Route 2
Melengestro acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.